molecular formula C17H19N6O2+ B12210171 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione

Cat. No.: B12210171
M. Wt: 339.4 g/mol
InChI Key: CUVCGWWRYROYAG-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. It is characterized by its unique structure, which includes a purine core substituted with dimethyl groups and a phenylpiperazine moiety. This compound has garnered interest due to its potential pharmacological activities, particularly in the fields of analgesia and anti-inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and phosphodiesterases (PDEs) 4B/7A.

    Pathways: By blocking TRPA1 and inhibiting PDE4/7, the compound exerts its analgesic and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a purine core with a phenylpiperazine moiety. This structural arrangement contributes to its distinct pharmacological profile, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C17H19N6O2+

Molecular Weight

339.4 g/mol

IUPAC Name

1,3-dimethyl-8-(4-phenylpiperazin-1-ium-1-ylidene)purine-2,6-dione

InChI

InChI=1S/C17H19N6O2/c1-20-14-13(15(24)21(2)17(20)25)18-16(19-14)23-10-8-22(9-11-23)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3/q+1

InChI Key

CUVCGWWRYROYAG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=[N+]3CCN(CC3)C4=CC=CC=C4)N=C2C(=O)N(C1=O)C

Origin of Product

United States

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